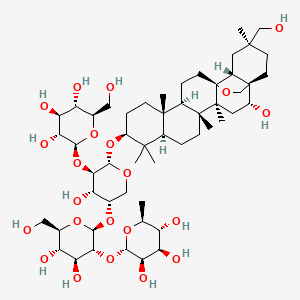

ardisicrenoside A

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTSWSWZQNISIB-LLEYBADXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H88O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ardisicrenoside A: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisicrenoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, botanical origin, methods of isolation, and a summary of its reported biological activities. The information is presented to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated and identified in 1994 by a team of researchers led by Z. Jia from the roots of the plant Ardisia crenata Sims.[1] This plant, belonging to the Myrsinaceae family, is a small evergreen shrub found in East Asia and has been used in traditional medicine.[2] While Ardisia crenata is the primary reported source, this compound has also been documented in other plant species, including Labisia pumila and Ardisia mamillata.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem CID: 10260582 |

| CAS Number | 160824-52-2 | MedChemExpress |

| Full Chemical Name | 3β-O-{α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-[β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl}-13β,28-epoxy-16α,30-oleananediol | [1] |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Ardisia crenata, based on methodologies reported for the isolation of triterpenoid saponins from this genus.

1. Extraction:

-

The powdered roots of Ardisia crenata are defatted with a non-polar solvent such as petroleum ether.

-

The defatted plant material is then extracted with methanol (MeOH).

2. Chromatographic Purification:

-

The crude methanol extract is subjected to column chromatography on a Diaion HP-20 resin, and eluted with a stepwise gradient of methanol in water (H₂O).

-

Fractions containing saponins, as identified by Thin Layer Chromatography (TLC), are combined.

-

Further purification is achieved through silica gel chromatography using a solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O).

-

Subsequent purification steps involve Octadecylsilyl (ODS) gel chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The workflow for the isolation and purification of this compound is depicted in the following diagram.

Structure Elucidation

The chemical structure of this compound was determined primarily through the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1] Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity of the atoms within the molecule and the sequence of the sugar moieties.

Biological Activity

This compound has been reported to exhibit anti-cancer activity.[1] However, the available data on its cytotoxic effects against various cancer cell lines is limited and, in some cases, suggests low potency in the tested models.

Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | > 100 | [3] |

| Bel-7402 | Hepatocellular Carcinoma | > 100,000 | [3] |

| HepG2 | Hepatocellular Carcinoma | > 100,000 | [3] |

| HL-60 | Promyelocytic Leukemia | > 100 | [3] |

Note: The high IC₅₀ values suggest that this compound did not exhibit significant cytotoxicity in these specific cancer cell lines under the reported experimental conditions. Further research is required to explore its activity in a broader range of cancer models and to elucidate its mechanism of action.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific scientific literature detailing the mechanism of action of this compound and the signaling pathways it may modulate. While other triterpenoid saponins have been shown to induce apoptosis in cancer cells through various pathways, such as the generation of reactive oxygen species (ROS) or the modulation of the PI3K/Akt or Wnt/β-catenin signaling pathways, no such data has been published specifically for this compound.

Due to the absence of this information in the current body of scientific literature, a diagram of the signaling pathway for this compound cannot be provided at this time.

Conclusion

This compound is a triterpenoid saponin originally isolated from the roots of Ardisia crenata. Its discovery and structural elucidation have been documented, and a general methodology for its isolation has been established. While preliminary reports suggest anti-cancer activity, the available cytotoxicity data indicates a need for further investigation to identify responsive cancer types and to understand its mechanism of action. Future research should focus on comprehensive screening of its biological activities and detailed mechanistic studies to determine its potential as a therapeutic agent.

References

A Technical Guide to the Putative Biosynthetic Pathway of Ardisicrenoside A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of ardisicrenoside A has not been fully elucidated in peer-reviewed scientific literature. This document presents a putative pathway based on the established biosynthesis of similar triterpenoid saponins. The experimental protocols and quantitative data provided are representative examples to guide future research in this area.

Introduction

This compound is a complex triterpenoid saponin isolated from plants of the genus Ardisia, such as Ardisia crenata.[1] Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, and this compound has been noted for its potential anti-cancer properties.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, derivatization, and the development of novel therapeutic agents. This guide outlines a hypothetical biosynthetic pathway, details key enzyme classes likely involved, and provides representative experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the triterpenoid aglycone backbone and the subsequent glycosylation of this backbone.

Stage 1: Biosynthesis of the Triterpenoid Aglycone

The formation of the pentacyclic triterpenoid core is proposed to proceed through the isoprenoid pathway.

-

Formation of Isoprene Precursors: Like all terpenoids, the pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[2]

-

Assembly of the Carbon Skeleton: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and subsequently squalene. This is a common pathway for all triterpenoids.

-

Cyclization and Functionalization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This linear substrate is then cyclized by a specific oxidosqualene cyclase (OSC) to form the initial pentacyclic triterpenoid skeleton. Following cyclization, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, would tailor the backbone to create the specific aglycone of this compound.

Stage 2: Glycosylation of the Aglycone

Once the aglycone is formed, it is decorated with a complex oligosaccharide chain. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs).

-

Sequential Sugar Addition: Each UGT recognizes a specific sugar donor (e.g., UDP-glucose, UDP-rhamnose, UDP-arabinose) and a specific acceptor molecule (the aglycone or a partially glycosylated intermediate). The sugar chain of this compound, which includes arabinose, glucose, and rhamnose moieties, would be assembled in a stepwise manner by several distinct UGTs.

References

Ardisicrenoside A: A Technical Guide on its Classification, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisicrenoside A, a naturally occurring triterpenoid saponin, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of this compound, focusing on its classification, chemical properties, and cytotoxic activities against various cancer cell lines. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a hypothesized mechanism of action involving the induction of apoptosis through modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Triterpenoid saponins are a diverse group of glycosides widely distributed in the plant kingdom, known for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. This compound, an oleanane-type triterpenoid saponin isolated from the roots of Ardisia crenata, has emerged as a compound of interest due to its demonstrated cytotoxic effects against several human cancer cell lines. This guide delves into the technical details of this compound, providing a foundation for further research and development.

Classification and Chemical Profile

This compound is classified as a triterpenoid saponin. Its chemical structure consists of a pentacyclic triterpenoid aglycone, specifically an oleanane skeleton, attached to a sugar moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₈O₂₂ | [1] |

| Molecular Weight | 1077.28 g/mol | [1] |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,4S,5R,6S)-4-hydroxy-6-[[(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy]-6-methyloxane-3,4,5-triol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 160824-52-2 | [1] |

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.

Table 2: Cytotoxicity of this compound and Related Triterpenoid Saponins from Ardisia Species

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Human lung carcinoma) | > 100 | Commercial Supplier Data |

| Bel-7402 (Human hepatoma) | > 100 | Commercial Supplier Data | |

| Ardisiacrispin D | HeLa (Human cervical cancer) | 9.5 ± 1.8 | [2] |

| U87 MG (Human glioblastoma) | 3.5 ± 0.9 | [2] | |

| Ardisiacrispin E | HeLa (Human cervical cancer) | 2.2 ± 0.6 | [2] |

| U87 MG (Human glioblastoma) | 2.9 ± 0.5 | [2] | |

| Ardisiacrispin A | A549 (Human lung carcinoma) | 11.94 ± 1.14 µg/mL | [3] |

Note: The IC50 values for this compound are reported from a commercial supplier and the original primary literature source could not be definitively located.

Experimental Protocols

Isolation of this compound from Ardisia crenata

The following protocol is a generalized procedure for the isolation of triterpenoid saponins from Ardisia crenata and may be adapted for the specific isolation of this compound.

Workflow for Isolation of Triterpenoid Saponins from Ardisia crenata

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered roots of Ardisia crenata are extracted exhaustively with 80% methanol at room temperature.

-

Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with n-butanol.

-

Column Chromatography: The n-butanol soluble fraction, which is rich in saponins, is subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography on silica gel or other chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, Bel-7402) are seeded in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Hypothesized Mechanism of Action

While the precise molecular mechanisms underlying the anti-cancer activity of this compound have not been fully elucidated, studies on structurally similar oleanane-type triterpenoid saponins from the Ardisia genus suggest a pro-apoptotic mechanism of action. It is hypothesized that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4]

Induction of Apoptosis via ROS Production

Many triterpenoid saponins exert their cytotoxic effects by inducing oxidative stress within cancer cells.[4] The overproduction of ROS can lead to cellular damage and trigger the intrinsic apoptotic pathway.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and differentiation. In many cancers, these pathways are constitutively active, promoting tumor growth. It is proposed that this compound may inhibit the phosphorylation of key proteins in these pathways, such as Akt and ERK, thereby promoting apoptosis.[4]

Hypothesized Signaling Pathway of this compound in Cancer Cells

References

- 1. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Ethnomedicinal Heritage of Ardisicrenoside A's Botanical Source: Ardisia crenata

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ardisicrenoside A, a saponin of interest to the scientific community, is a constituent of Ardisia crenata, a plant with a rich history in traditional medicine, particularly in East Asia. While specific traditional uses of the isolated compound this compound are not documented, an exploration of the ethnobotanical applications of its source plant, Ardisia crenata, offers valuable insights into its potential therapeutic contexts. This technical guide provides a comprehensive overview of the traditional medicinal uses of Ardisia crenata, serving as a foundational resource for researchers and professionals in drug discovery and development.

Traditional Medicinal Uses of Ardisia crenata

Ardisia crenata, also known as Christmas berry, coral ardisia, and hen's-eyes, has been utilized for centuries in traditional Chinese medicine.[1] The primary parts of the plant employed for their medicinal properties are the roots and leaves.[2][3]

Preparations derived from the root of Ardisia crenata are a component of traditional Chinese medicine.[1] The root is traditionally considered to have anodyne (pain-relieving), depurative (purifying), and febrifuge (fever-reducing) properties.[2][3] It has been used to promote blood circulation.[2][3] Specific ailments treated with the root include tonsillitis, toothaches, and arthralgia (joint pain).[2] Furthermore, it has been traditionally used for respiratory infections and to address menstrual disorders.[2]

The leaves of Ardisia crenata are also under investigation for their potential to alleviate asthmatic contractions and spasms.[1] The plant is noted to contain a substance known as FR900359, which is being explored for its therapeutic potential in treating various conditions, including asthma and hypertension.[1][4] In some traditional practices, the leaves are used to treat conditions like chronic bronchitis.[5]

It is important to note that while Ardisia crenata has a history of medicinal use, it is also recognized as an invasive species in some regions, such as the United States.[1]

Quantitative Data

A comprehensive review of the available literature did not yield specific quantitative data regarding the traditional preparations of Ardisia crenata, such as standardized dosages, concentrations of active compounds in traditional remedies, or detailed formulations. This lack of quantitative information highlights a significant gap in the current body of knowledge and underscores the need for further research to standardize and scientifically validate traditional practices.

Experimental Protocols

Detailed experimental protocols for the preparation and administration of Ardisia crenata in traditional medicine are not extensively documented in the reviewed scientific literature. Traditional knowledge is often passed down through generations and may not be recorded in a standardized, written format. The methodologies for preparing remedies, such as decoctions, infusions, or poultices, would likely vary depending on the specific ailment being treated and the practitioner's experience. To advance the scientific understanding of this plant's medicinal properties, future research should focus on documenting and systematically evaluating these traditional preparation methods.

Visualizing Traditional Applications

To provide a clear visual representation of the traditional uses of Ardisia crenata, the following diagrams have been generated using the DOT language.

Caption: Traditional medicinal uses of Ardisia crenata.

Conclusion

While the traditional medicinal uses of the specific compound this compound are not explicitly documented, the rich ethnobotanical history of its source plant, Ardisia crenata, provides a valuable starting point for modern scientific investigation. The plant's traditional applications in treating inflammatory conditions, pain, respiratory ailments, and infections suggest promising avenues for pharmacological research and drug development. The lack of quantitative data and standardized experimental protocols in the existing literature highlights a critical need for further studies to validate and harness the therapeutic potential of Ardisia crenata and its bioactive constituents, including this compound. This guide serves as a foundational resource to inform and direct future research endeavors in this field.

References

- 1. Ardisia crenata - Wikipedia [en.wikipedia.org]

- 2. Coral berry / Ardisia crenata / Hen's eyes / Coral ardisia/ Alternative Medicine [stuartxchange.com]

- 3. medicinal herbs: CORALBERRY - Ardisia crenata [naturalmedicinalherbs.net]

- 4. Ardisia crenata (Australian Holly, Christmas Berry, Coral Ardisia, Coralberry, Coral Bush, Hen's-Eyes, Scratch Throat, Spiceberry) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 5. pnrjournal.com [pnrjournal.com]

Ardisicrenoside A: A Review of an Underexplored Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisicrenoside A is a triterpenoid saponin that has been isolated from plants of the Ardisia genus, specifically Ardisia brevicaulis and Ardisia crenata. Despite its identification, a comprehensive review of the existing scientific literature reveals a significant lack of in-depth research into its biological activities and mechanism of action. This technical guide summarizes the currently available information on this compound and related compounds from the Ardisia genus, highlighting the need for further investigation to unlock its potential therapeutic value.

Chemical and Physical Properties

The chemical structure and basic properties of this compound are documented in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem |

| Molecular Weight | 1077.3 g/mol | PubChem |

| CAS Number | 160824-52-2 | MedchemExpress[1] |

Biological Activity: A Knowledge Gap

A thorough literature search for specific biological activities of this compound yielded limited quantitative data. Initial suggestions of its anti-cancer activity, as indicated by some commercial suppliers, appear to be based on a misinterpretation of a study by Li Bao et al. (2010). This study isolated this compound from Ardisia brevicaulis but performed cytotoxicity testing on other co-isolated resorcinol derivatives, not on this compound itself.

More recent research on Ardisia crenata has pointed towards the anti-inflammatory potential of compounds from this plant. A 2024 study by Zhao et al. identified a new lactone, Ardisicreolide C, from Ardisia crenata and demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-4 (IL-4), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While this compound was also isolated from this plant, the study did not report on its anti-inflammatory activity.

Given the lack of direct evidence for the bioactivity of this compound, further experimental investigation is crucial to determine its potential pharmacological effects.

Experimental Protocols: A Call for Future Research

Due to the absence of published studies detailing the biological evaluation of this compound, specific experimental protocols for this compound cannot be provided. However, based on the activities observed for other compounds from the Ardisia genus, the following standard assays could be employed in future research to characterize the bioactivity of this compound:

Cytotoxicity Assays

-

MTT Assay: To assess the effect of this compound on the metabolic activity and proliferation of various cancer cell lines (e.g., A549, MCF-7, PANC-1).

-

SRB (Sulforhodamine B) Assay: To measure drug-induced cytotoxicity and cell proliferation.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages using the Griess reagent.

-

ELISA for Pro-inflammatory Cytokines: To quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages treated with this compound.

Potential Signaling Pathways for Investigation

As there is no direct evidence of this compound modulating any specific signaling pathways, the following diagrams represent hypothetical pathways that could be investigated based on the activities of other natural products with similar structural features or from the same plant genus.

Hypothetical Anti-inflammatory Signaling Pathway

Many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. Future studies could investigate if this compound inhibits the activation of NF-κB, a key regulator of inflammatory gene expression.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Potential Apoptotic Signaling Pathway

Should future studies reveal cytotoxic activity, investigating the involvement of key apoptotic pathways, such as the intrinsic mitochondrial pathway, would be a logical next step.

Caption: Potential induction of apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

-

Systematically evaluate the cytotoxicity of this compound against a panel of human cancer cell lines.

-

Investigate the anti-inflammatory properties of this compound in relevant in vitro and in vivo models.

-

Elucidate the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

Such studies will be instrumental in determining whether this compound holds promise as a lead compound for the development of new therapeutic agents. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to turn their attention to this intriguing molecule.

References

Ardisicrenoside A (C₅₃H₈₈O₂₂): A Technical Guide for Researchers

An In-depth Review of the Chemistry, Bioactivity, and Methodologies for a Promising Natural Product in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisicrenoside A, a triterpenoid saponin with the molecular formula C₅₃H₈₈O₂₂, has emerged as a molecule of significant interest in the field of oncology. Isolated from plants of the Ardisia genus, this natural product has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, spectroscopic characterization, and biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its cytotoxic effects are presented to facilitate further research and development. Furthermore, this document explores the potential mechanisms of action, including the modulation of critical signaling pathways implicated in cancer progression, and provides visual representations of these pathways and experimental workflows to aid in conceptualization and experimental design.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, characterization, and utilization in research.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₈O₂₂ | PubChem |

| Molecular Weight | 1077.3 g/mol | PubChem |

| CAS Number | 160824-52-2 | PubChem |

| Predicted XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 13 | PubChem |

| Hydrogen Bond Acceptor Count | 22 | PubChem |

| Rotatable Bond Count | 13 | PubChem |

Spectroscopic Data

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |

| 5.38 | d | 1 |

| 5.25 | d | 1 |

| 4.98 | d | 1 |

| 4.88 | d | 1 |

| 4.54 | d | 1 |

| 4.41 | d | 1 |

| 4.19 | t | 2 |

| 4.11 | d | 1 |

| 4.01 | t | 1 |

| 3.93 | t | 2 |

| 3.86 | t | 3 |

| 3.76 | dd | 5 |

| 3.66 | dt | 9 |

| 1.91 | ddd | 49 |

| 1.66 | ddd | 66 |

| 1.41 | m | 65 |

| 1.40 | s | 1 |

| 1.28 | dt | 6 |

| 1.08 | s | 1 |

Note: This is a predicted spectrum and may not represent experimentally determined values. For definitive structural confirmation, researchers should perform their own spectroscopic analysis.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of saponins typically involves the cleavage of glycosidic bonds and retro-Diels-Alder reactions within the sugar moieties. While a detailed fragmentation spectrum for this compound is not available in the searched literature, a general understanding of saponin fragmentation can guide spectral interpretation.[2]

Biological Activity and Cytotoxicity

This compound has been primarily investigated for its anti-cancer properties. Extracts from Ardisia crispa, a plant known to contain ardisicrenosides, have shown cytotoxic effects against breast cancer cell lines.

Table 3: Cytotoxicity of Ardisia crispa Extracts [3]

| Extract | Cell Line | IC₅₀ (µg/mL) | Activity Level |

| Hydromethanolic | MCF-7 | 57.35 ± 19.33 | Moderate |

| Ethyl Acetate | MCF-7 | 54.98 ± 14.10 | Moderate |

| Aqueous | MCF-7 | > 1000 | Inactive |

| Hydromethanolic | MDA-MB-231 | > 100 | Weak |

| Ethyl Acetate | MDA-MB-231 | > 100 | Weak |

| Aqueous | MDA-MB-231 | 347.44 ± 98.78 | Weak |

Note: These IC₅₀ values are for plant extracts and not purified this compound. Further studies with the pure compound are necessary to determine its specific potency.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and evaluation of the cytotoxic activity of this compound.

Isolation and Purification of this compound from Ardisia crenata

This protocol is adapted from a method described for the isolation of "ardicrenin," which is understood to be this compound.

3.1.1. Extraction

-

Plant Material: Dried and powdered aerial parts of Ardisia crenata.

-

Solvent: 80% Methanol.

-

Procedure:

-

Perform a counter-current extraction of the plant powder with 80% methanol.

-

Combine the methanol extracts and concentrate under reduced pressure.

-

Centrifuge the concentrated extract to remove lipids.

-

3.1.2. Chromatographic Purification

-

Macroporous Resin Chromatography:

-

Apply the supernatant from the extraction step to an AB-8 macroporous resin column.

-

Wash the column with deionized water.

-

Elute the saponin-rich fraction with 80% methanol.

-

-

Silica Gel Chromatography:

-

Concentrate the methanol eluate from the previous step.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a solvent system of dichloromethane:ethyl acetate:methanol. The optimal ratio should be determined empirically, with a starting point of 4:1.5:1 (v/v/v).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Recrystallization:

-

Combine the fractions containing pure this compound.

-

Recrystallize the compound from methanol to obtain a purified white amorphous powder.

-

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound against cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not yet been fully elucidated in the available literature, the anti-cancer activity of many natural products, including saponins, is often attributed to their ability to interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[6] Its constitutive activation is observed in many cancers and contributes to tumor progression and resistance to therapy.[7]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound, from isolation to the assessment of its biological activity and mechanism of action.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated potential as an anti-cancer agent. This technical guide has summarized the current knowledge and provided detailed methodologies to facilitate further investigation. Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Obtaining and publishing a complete and assigned NMR and MS/MS dataset for this compound.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC₅₀ values of purified this compound against a diverse panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including the validation of its effects on the PI3K/Akt and NF-κB pathways.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective cancer therapies.

References

- 1. This compound | C53H88O22 | CID 10260582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Inhibition of PI3K/AKT Signaling Pathway Radiosensitizes Pancreatic Cancer Cells with ARID1A Deficiency in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Ardisicrenoside A: A Potential Anti-Cancer Agent Explored

For Researchers, Scientists, and Drug Development Professionals

Ardisicrenoside A, a triterpenoid saponin isolated from the traditional medicinal plant Ardisia crenata, has emerged as a subject of interest in oncological research. Preliminary studies indicate its potential as an anti-cancer agent, primarily through the induction of cytotoxicity in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used for its evaluation.

Cytotoxic Activity of this compound

The primary therapeutic effect of this compound investigated to date is its cytotoxicity against cancer cells. Quantitative data from initial screenings, while indicating a potential for anti-cancer activity, suggest that its efficacy may be cell-line dependent and might require further optimization for potent therapeutic applications.

| Cell Line | IC50 Value | Description | Reference |

| A549 (Human lung carcinoma) | > 100 μM | Cytotoxicity assessed by MTT assay. | [1] |

| Bel-7402 (Human hepatoma) | > 100 mM | Cytotoxicity assessed by MTT assay after 72 hours. | [2] |

Note: The significant difference in the reported units for the IC50 values (μM vs. mM) highlights the need for careful examination of the primary literature for precise experimental details and potential discrepancies. The high IC50 values suggest that this compound may have weak cytotoxic activity in these specific cell lines under the tested conditions.

Signaling Pathways Implicated in Anti-Cancer Effects

While direct evidence pinpointing the specific signaling pathways modulated by this compound is currently limited in the public domain, the known mechanisms of other triterpenoid saponins with anti-cancer properties suggest potential avenues of investigation. The induction of apoptosis, or programmed cell death, is a common mechanism for such compounds.

A plausible signaling pathway for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway. This would be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins and culminating in the activation of executioner caspases that dismantle the cell.

Caption: Proposed intrinsic apoptosis pathway for this compound.

Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound. Key pathways to investigate would include the PI3K/Akt and NF-κB signaling pathways, which are frequently dysregulated in cancer and are known targets of other natural product-based anti-cancer agents.

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of this compound relies on a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. This method is crucial for investigating the effect of this compound on the expression levels of proteins involved in signaling pathways, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins).

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.

-

Analysis: Quantify the protein bands to determine changes in expression levels.

Caption: Western blot experimental workflow.

Future Directions

The preliminary data on this compound warrants further in-depth investigation. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to identify sensitive cancer types.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of direct molecular targets and the comprehensive mapping of modulated signaling pathways.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

-

Structural Optimization: Exploring the synthesis of this compound analogs to improve potency and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ardisicrenoside A from Ardisia Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ardisicrenoside A is a triterpenoid saponin first isolated from the roots of Ardisia crenata.[1] Triterpenoid saponins from Ardisia species are known for a variety of biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4][5] These compounds represent a promising source for the development of new therapeutic agents.[3] This document provides detailed protocols for the isolation and purification of this compound from Ardisia species, along with data on related compounds and a proposed mechanism of action based on the activity of similar saponins.

Data Presentation

The quantitative data available for saponins in Ardisia crenata is summarized below. While specific yield and purity data for this compound is not extensively reported, the data for the related saponin ardisiacrispin A and the yield of a similar saponin, ardicrenin, provide valuable benchmarks.

Table 1: Content of Ardisiacrispin A in Ardisia crenata

| Plant Material | Variety | Ardisiacrispin A Content (mg/g dry weight) | Reference |

| Roots | Red-berried | 22.17 ± 4.75 | [6] |

| Roots | White-berried | 25.72 ± 1.46 | [6] |

| Fruits | Red-berried | 2.64 ± 0.74 | [6] |

| Fruits | White-berried | 3.43 ± 0.70 | [6] |

Table 2: Reported Yield of Ardicrenin from Ardisia crenata

| Compound | Plant Material | Extraction Method | Purification Method | Yield (%) | Reference |

| Ardicrenin* | Ardisia crenata powder | 80% Methanol Reflux | Macroporous Resin & Silica Gel Chromatography | 1.59 ± 0.02 | [7] |

Note: Ardicrenin is a triterpenoid saponin from Ardisia crenata with a similar isolation profile to this compound.

Table 3: Cytotoxicity of Saponins from Ardisia Species

| Compound | Cell Line | IC50 | Reference |

| This compound | A549 | > 100 µM | [7] |

| This compound | Bel-7402 | > 100 mM | [7] |

| Ardisiacrispin (A+B) | Bel-7402 | 0.9 - 6.5 µg/ml | [3] |

| Ardipusilloside I | U87MG | 4.05 µM | [8] |

Experimental Protocols

The following protocols are based on established methods for the isolation of triterpenoid saponins from Ardisia crenata.

Protocol 1: Extraction of Crude Saponins

-

Plant Material Preparation: Air-dry the roots of Ardisia crenata and grind them into a fine powder.

-

Extraction:

-

Perform a counter-current extraction of the plant powder with 80% methanol. For 100g of powder, use sequential extractions with 800 ml, 600 ml, and 400 ml of 80% methanol for 3, 2, and 1 hour, respectively, under reflux.

-

Combine the filtrates and concentrate under reduced pressure at 70°C to obtain a crude extract.

-

-

Defatting:

-

Incubate the crude extract in a 90°C water bath for 20 minutes with stirring.

-

Let the extract stand for 12 hours.

-

Centrifuge the extract to remove lipids. The supernatant contains the crude saponins.

-

Protocol 2: Purification of this compound

-

Macroporous Resin Chromatography:

-

Apply the crude saponin extract (supernatant from Protocol 1) to an AB-8 macroporous resin column.

-

Wash the column with water to remove polar impurities.

-

Elute the saponins with 90% methanol.

-

Concentrate the 90% methanol eluate under reduced pressure.

-

-

Silica Gel Chromatography:

-

Adsorb the concentrated saponin fraction onto silica gel.

-

Apply the silica gel mixture to a silica gel column (ODS).

-

Elute the column with a solvent system of dichloromethane:ethyl acetate:methanol (4:1.5:1 v/v/v).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a developing agent of dichloromethane:ethyl acetate:methanol (4:2:1 v/v/v) and a 10% sulfuric acid in methanol solution for visualization.

-

-

Crystallization:

-

Combine the fractions containing pure this compound.

-

Crystallize the compound from methanol.

-

Wash the crystals with ether and dry under vacuum at 70°C to obtain pure this compound as a white amorphous powder.

-

Visualizations

Experimental Workflow

References

- 1. Triterpenoid saponins from Acacia victoriae (Bentham) decrease tumor cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic triterpenoid saponins from the roots of Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new triterpenoid saponins from the roots of Ardisia crenata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoid saponins and phenylpropanoid glycoside from the roots of Ardisia crenata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Ardisicrenoside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of ardisicrenoside A, a triterpenoid saponin isolated from the plant Ardisia crenata. The methodologies described herein are based on established phytochemical and chromatographic techniques. Additionally, this document outlines the pro-apoptotic signaling pathway of related triterpenoid saponins, providing a basis for investigating the mechanism of action of this compound.

Overview of Purification Strategy

The purification of this compound from Ardisia crenata is a multi-step process that begins with the extraction of the plant material, followed by sequential chromatographic separations to isolate the target compound. The general workflow involves an initial extraction, followed by enrichment using macroporous resin chromatography, and a final purification step using silica gel column chromatography. High-performance liquid chromatography (HPLC) is employed for the analysis and final purification of the compound.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction

The primary source of this compound is the roots and leaves of Ardisia crenata.[1][2]

Protocol: Solvent Extraction

-

Preparation: Air-dry the roots or leaves of Ardisia crenata and grind them into a fine powder.

-

Extraction: Perform a counter-current extraction of the plant powder (e.g., 100 g) with 80% methanol.[3][4] Use successively smaller volumes of the solvent (e.g., 800 mL, 600 mL, and 400 mL) for decreasing durations (e.g., 3 hours, 2 hours, and 1 hour, respectively).[3]

-

Concentration: Combine the filtrates and concentrate them under reduced pressure at 70°C to obtain the crude extract.[3]

-

Defatting: Incubate the crude extract in a 90°C water bath for 20 minutes with stirring. Allow it to stand for 12 hours and then centrifuge to remove lipids.[3][4]

Chromatographic Purification

Protocol: Macroporous Resin Column Chromatography

-

Column Preparation: Pack a column with AB-8 macroporous resin.[3][4] The column dimensions should be chosen based on the amount of crude extract.

-

Sample Loading: Dissolve the defatted crude extract in an appropriate solvent and apply it to the pre-equilibrated macroporous resin column.

-

Elution: Wash the column with deionized water to remove highly polar impurities. Subsequently, elute the saponin-containing fraction with 90% methanol.[3]

-

Fraction Collection and Analysis: Collect the eluate and monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. Combine the positive fractions and concentrate them under reduced pressure.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (e.g., ODS) column.[3]

-

Sample Preparation: Mix the concentrated, this compound-enriched fraction with a small amount of silica gel.[3]

-

Sample Loading: Apply the silica gel-adsorbed sample to the top of the prepared silica gel column.

-

Elution: Elute the column with a solvent system of dichlormethane-acetoacetate-methanol (4:1.5:1, v/v/v).[3][4]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.

-

Crystallization: Crystallize the purified compound from methanol to obtain a white amorphous powder.[3][4] The reported yield of a similar saponin, ardicrenin, using this method is approximately 1.59 ± 0.02%.[4]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity (>98%), preparative HPLC can be employed. The following parameters are suggested as a starting point for method development, based on the purification of similar triterpenoid saponins from Ardisia species.[5]

Table 1: Preparative HPLC Parameters for Triterpenoid Saponin Purification

| Parameter | Value |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Methanol-Water Gradient |

| Example Gradient | 78:22 (Methanol:Water)[5] |

| Flow Rate | 3 mL/min[5] |

| Detection | UV (Wavelength to be optimized) |

Analytical Methods

For the analysis of purity and quantification of this compound, a validated analytical HPLC method is required. The following table provides a starting point for the development of such a method, based on the analysis of triterpenoid saponins from Ardisia crenata.[6]

Table 2: Analytical HPLC-MS Parameters for Triterpenoid Saponin Analysis

| Parameter | Value |

| Instrumentation | Ultrafast Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (UFLC-ESI-MS)[6] |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile-Water with 0.1% formic acid (gradient elution) |

| Flow Rate | To be optimized |

| Detection | ESI-MS[6] |

Biological Activity and Signaling Pathway

Triterpenoid saponins from Ardisia species have been reported to possess cytotoxic activities.[1][5] While the specific signaling pathway for this compound is not yet fully elucidated, related saponins have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of caspases and regulation of the Bax/Bcl-2 protein ratio.

Caption: Proposed pro-apoptotic signaling pathway for this compound.

This proposed pathway suggests that this compound may induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade. Further research is needed to confirm the direct interaction of this compound with these molecular targets.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid method to identify and quantitatively analyze triterpenoid saponins in Ardisia crenata using ultrafast liquid chromatography coupled with electrospray ionization quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardisicrenoside A: A Detailed Protocol for Cytotoxicity Assessment and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the cytotoxic effects of ardisicrenoside A, a triterpenoid saponin with potential as an anti-cancer agent. It includes a detailed protocol for determining cell viability using the widely accepted MTT assay, alongside a summary of available cytotoxicity data and an exploration of its putative mechanism of action based on related compounds.

Introduction

This compound is a naturally occurring saponin isolated from plants of the Ardisia genus. Saponins from Ardisia species have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting their potential as a source for novel anti-tumor agents. While extensive data on this compound is still emerging, studies on related compounds from the same genus provide valuable insights into its possible mechanisms of action, which may include the induction of apoptosis through mitochondrial-dependent pathways. This application note offers a standardized protocol to facilitate further research into the cytotoxic properties of this compound.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Saponins from Ardisia Species in Various Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 (µM) |

| Ardisiacrispin B | HCT-8 | 1.59 |

| Ardisiacrispin B | Bel7402 | 1.67 |

| Ardisiacrispin B | BGC-823 | 1.78 |

| Ardisiacrispin B | A549 | 1.78 |

| Ardisiacrispin B | A2780 | 2.05 |

| Ardisiacrispin B | KETR3 | 1.64 |

| Saponin from Ardisia gigantifolia | HeLa | 1.9 - 4.8 |

| Saponin from Ardisia gigantifolia | EJ | 1.9 - 4.8 |

| Saponin from Ardisia gigantifolia | HepG-2 | 1.9 - 4.8 |

| Saponin from Ardisia gigantifolia | BCG | 1.9 - 4.8 |

| Ardisiacrispin D | HeLa | 2.2 ± 0.6 |

| Ardisiacrispin D | U87 MG | 9.5 ± 1.8 |

Note: This table presents data for related compounds to provide context for the potential cytotoxicity of this compound. Specific IC50 values for this compound need to be determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents

-

This compound (of known purity)

-

Selected cancer cell line(s) (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value accurately.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Putative Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for this compound is yet to be fully elucidated, studies on related compounds from Ardisia species suggest that it may induce apoptosis. Ardisianone, a benzoquinone derivative from Ardisia, has been shown to induce apoptosis in prostate cancer cells through mitochondrial damage, downregulation of Bcl-2 family members, and inhibition of the Akt/mTOR/p70S6K pathway. Furthermore, a mixture of ardisiacrispin A and B from Ardisia crenata has been observed to induce apoptosis in human hepatoma Bel-7402 cells.

A plausible signaling pathway for this compound-induced apoptosis, based on these related compounds, is depicted below. This proposed pathway involves the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Proposed intrinsic apoptosis pathway for this compound.

To validate this proposed mechanism, further experiments such as Western blotting to analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3), and flow cytometry analysis using Annexin V/PI staining to quantify apoptotic cells would be necessary.

Conclusion

This document provides a foundational protocol for assessing the cytotoxicity of this compound. The MTT assay is a robust and reliable method for determining the IC50 value of this compound in various cancer cell lines. Based on evidence from related saponins, it is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis via the intrinsic mitochondrial pathway. Further investigation is warranted to confirm this mechanism and to fully elucidate the therapeutic potential of this compound as an anti-cancer agent.

References

Ardisicrenoside A: Application Notes for MTT Assay in Cancer Cell Lines

For Research Use Only.

Introduction

Ardisicrenoside A is a triterpenoid saponin that has been investigated for its potential anti-cancer properties. This document provides application notes and a generalized protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Data Presentation

Currently, there is limited publicly available data on the cytotoxic effects of this compound across a wide range of cancer cell lines. Preliminary data from some studies suggest that the half-maximal inhibitory concentration (IC50) of this compound is greater than 100 µM in the following human cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | > 100 |

| A549 | Lung Carcinoma | > 100 |

| Bel-7402 | Hepatocellular Carcinoma | > 100 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Note: An IC50 value greater than 100 µM is generally considered to indicate low cytotoxic activity.

Further research is required to evaluate the efficacy of this compound in a broader panel of cancer cell lines to identify potential sensitivity.

Experimental Protocols

This section outlines a general protocol for performing an MTT assay to determine the cytotoxicity of this compound. This protocol may need to be optimized for specific cell lines and laboratory conditions.

Materials

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow Diagram

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium.

-

Harvest cells during their logarithmic growth phase.

-

Determine cell viability (e.g., using trypan blue exclusion) and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1-200 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells in medium only).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound may exert its anti-cancer effects have not yet been elucidated in the scientific literature. Compounds of similar classes, such as other triterpenoid saponins, have been shown to induce apoptosis in cancer cells through various signaling cascades. Potential, yet unconfirmed, pathways that could be investigated for this compound include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Hypothetical Apoptosis Induction Pathway

The following diagram illustrates a general model of apoptosis induction that could be a starting point for investigating the mechanism of action of this compound. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.

Caption: A generalized model of apoptosis that may be investigated for this compound.

Further research is necessary to identify the specific molecular targets and signaling pathways modulated by this compound in cancer cells. This will be crucial for understanding its potential as a therapeutic agent.

Ardisicrenoside A: Unraveling a Putative Mechanism of Action in Cancer

Application Notes and Protocols for Researchers

Introduction

Ardisicrenoside A is a triterpenoid saponin isolated from the plant genus Ardisia. While direct studies on the anticancer mechanism of this compound are limited, research on structurally related compounds from the same genus, such as ardisiacrispin A & B and ardisianone, provides compelling evidence for a potential mechanism of action involving the induction of apoptosis and disruption of microtubule dynamics. These related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This document outlines a putative mechanism of action for this compound based on these findings and provides detailed protocols for its investigation.

Disclaimer: The proposed mechanism of action is hypothetical and based on the activity of structurally similar compounds. Experimental validation is required to confirm the specific effects of this compound.

Putative Mechanism of Action

Based on the known activities of related saponins from Ardisia, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach:

-

Induction of Apoptosis: this compound likely induces programmed cell death (apoptosis) in cancer cells. This is supported by studies on ardisianone, which triggers apoptosis through mitochondrial damage, and ardisiacrispin (A+B), which also shows pro-apoptotic effects.[1] The proposed pathway involves the activation of intrinsic apoptotic signaling.

-

Microtubule Disassembly: Similar to ardisiacrispin (A+B), this compound may disrupt the cellular cytoskeleton by promoting the disassembly of microtubules.[1] This would lead to cell cycle arrest, primarily in the G2/M phase, and ultimately contribute to apoptotic cell death.

Data Presentation: Cytotoxicity of Related Ardisia Compounds

While specific IC50 values for this compound are not yet publicly available, the following table summarizes the cytotoxic activities of related compounds from the Ardisia genus against various cancer cell lines. This data provides a rationale for investigating this compound as a potential anticancer agent.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Ardisiacrispin (A+B) | Bel-7402 (Hepatoma) | 0.9 - 6.5 µg/mL | [1] |

| Ardisiacrispin A | A549 (Lung Cancer) | 11.94 ± 1.14 µg/mL | [2][3] |

| L. pumila 70% EtOH Extract | A549 (Lung Cancer) | 57.04 ± 10.28 µg/mL | [2] |

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anticancer effects.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Caption: Hypothesized effect of this compound on microtubule dynamics.

Experimental Protocols

To investigate the putative mechanism of action of this compound, the following key experiments are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Bel-7402, A549)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5]

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-